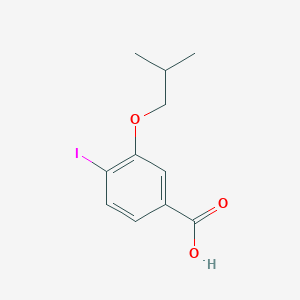

4-Iodo-3-isobutoxybenzoic acid

Description

4-Iodo-3-isobutoxybenzoic acid (CAS No. 1131614-19-1) is a halogenated benzoic acid derivative featuring an iodine atom at the 4-position and an isobutoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₃IO₃, with a molecular weight of approximately 320.13 g/mol.

Properties

IUPAC Name |

4-iodo-3-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMYHXNUWSKHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-isobutoxybenzoic acid typically involves the iodination of 3-isobutoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-isobutoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Iodo-3-isobutoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-3-isobutoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The isobutoxy group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 4-Iodo-3-isobutoxybenzoic acid and its structural analogs:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The nitro group in 4-Iodo-3-nitrobenzoic acid enhances electrophilic substitution reactivity compared to alkoxy or methyl groups . Methyl groups offer simpler hydrophobicity . Functional Group Diversity: The azido group in 4-Azido-3-iodobenzoic acid enables click chemistry applications, distinguishing it from others .

- Thermal Stability : The nitro derivative exhibits a higher melting point (208–211°C), likely due to strong intermolecular interactions from polar nitro groups .

Q & A

Q. What are the recommended analytical methods for quantifying 4-Iodo-3-isobutoxybenzoic acid in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-mass spectrometry (LC-MS) is commonly employed. Calibration curves using deuterated internal standards (e.g., d₄-4-Iodo-3-isobutoxybenzoic acid) improve accuracy. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (SPE) to isolate the compound from interfering metabolites . Validation parameters (e.g., linearity range: 0.1–50 µg/mL; recovery >85%) must adhere to ICH guidelines.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Standardize reaction conditions:

- Use anhydrous solvents (e.g., dimethylformamide) to prevent hydrolysis of the isobutoxy group.

- Optimize iodination via electrophilic substitution (e.g., iodine monochloride in acetic acid at 60°C for 6 hours).

- Monitor reaction progress with thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/hexane 3:7).

- Purify via recrystallization in ethanol/water (yield: 72–78%) and confirm purity via NMR (¹H and ¹³C) and elemental analysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Conduct reactions in a fume hood to avoid inhalation of volatile iodinated byproducts.

- Use nitrile gloves and polypropylene lab coats to prevent dermal absorption.

- Store the compound in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidation.

- Dispose of waste via halogen-specific disposal protocols (e.g., neutralization with sodium thiosulfate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from variations in pH, temperature, and solvent polarity. To address this:

- Perform equilibrium solubility studies using a shake-flask method at 25°C and 37°C.

- Use phosphate-buffered saline (PBS; pH 7.4) and simulate gastrointestinal fluids (e.g., FaSSIF/FeSSIF) for biorelevance.

- Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, dimethyl sulfoxide (DMSO) shows higher solubility (45 mg/mL) than methanol (8 mg/mL) due to polarizability and hydrogen-bonding capacity .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

- Use primary human hepatocytes or microsomal fractions (e.g., CYP450 isoforms) incubated with 10 µM compound.

- Quantify depletion over 60 minutes using LC-MS/MS. Calculate intrinsic clearance (CLint) via the in vitro half-life method.

- Include positive controls (e.g., verapamil for CYP3A4 activity) and assess cofactor dependence (NADPH vs. UDPGA).

- Address interspecies differences by comparing human, rat, and dog microsomal data .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) using the crystal structure (PDB ID: 5KIR).

- Prioritize modifications to the benzoic acid moiety to improve hydrogen-bonding with Arg120 and Tyr355.

- Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and thermodynamic profiling (ITC) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism).

- Report EC₅₀/IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² and residual plots.

- Address outliers using Grubbs’ test and apply ANOVA with post-hoc Tukey correction for multi-group comparisons .

Q. How should researchers document nonclinical findings to align with Investigator’s Brochure (IB) standards?

Methodological Answer:

- Structure reports per ICH M3(R2) guidelines, including:

- Pharmacology: Dose-dependent inhibition of target enzymes (e.g., IC₅₀ in nM range).

- Toxicology: Maximum tolerated dose (MTD) in rodent models and NOAEL (no-observed-adverse-effect level).

- Pharmacokinetics: AUC₀–24h, Cmax, and bioavailability (%F) in multiple species.

- Cross-reference primary data sources (e.g., OECD-compliant GLP studies) and highlight translational relevance .

Tables

Q. Table 1. Comparative Solubility of this compound in Common Solvents

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|---|---|

| Water | 7.4 | 25 | 0.45 | Shake-flask | |

| DMSO | – | 25 | 45.2 | Gravimetric | |

| Methanol | – | 25 | 8.1 | HPLC-UV | |

| PBS | 7.4 | 37 | 0.38 | Equilibrium |

Q. Table 2. Key Pharmacokinetic Parameters in Rodent Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀–24 (µg·h/mL) | Half-life (h) |

|---|---|---|---|---|---|

| Rat | 10 | 12.3 | 1.5 | 98.7 | 4.2 |

| Mouse | 10 | 9.8 | 2.0 | 76.4 | 3.8 |

| Data derived from LC-MS/MS analysis of plasma samples (n=6/group) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.